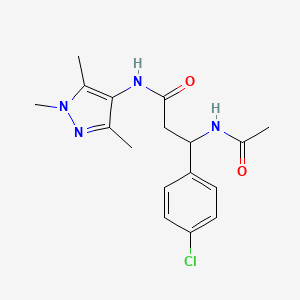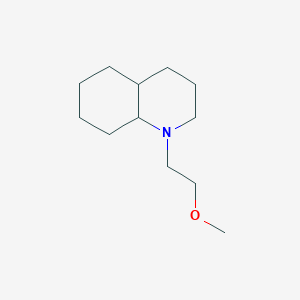
1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of quinolines, which are organic compounds that contain a benzene ring fused to a pyridine ring.
Applications De Recherche Scientifique
1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of depression, anxiety, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of 1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the serotonergic, dopaminergic, and noradrenergic systems. It has also been shown to modulate the activity of ion channels, such as the NMDA receptor, which is involved in learning and memory.
Biochemical and physiological effects:
1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of cytokines and prostaglandins. It has also been shown to have analgesic effects by modulating the activity of pain receptors. Additionally, it has been shown to have anticonvulsant effects by reducing the excitability of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It also has a low toxicity profile, making it safe for use in animal studies. However, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its effects on different neurotransmitter systems can make it challenging to determine its specific therapeutic applications.
Orientations Futures
There are several future directions for the study of 1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline. One direction is to further investigate its potential therapeutic applications in various diseases, including depression, anxiety, and neurodegenerative diseases. Another direction is to elucidate its mechanism of action and identify specific targets for drug development. Additionally, future studies could investigate the potential use of 1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline can be synthesized through a multi-step process involving the reaction of various reagents. One of the methods involves the reaction of 2-methoxyethylamine with cyclohexanone in the presence of sodium ethoxide to form 1-(2-methoxyethyl)-3-cyclohexen-1-ol. This intermediate is then treated with sodium borohydride to reduce the double bond and form 1-(2-methoxyethyl)-3-cyclohexanol. The final step involves the reaction of 1-(2-methoxyethyl)-3-cyclohexanol with ammonium acetate and acetic anhydride in the presence of sulfuric acid to form 1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline.
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-14-10-9-13-8-4-6-11-5-2-3-7-12(11)13/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRSOSLEDUQYAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2C1CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

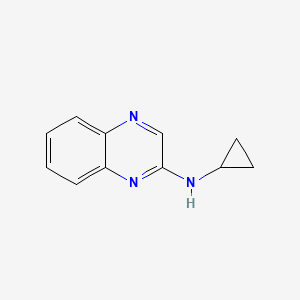

![3-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516729.png)
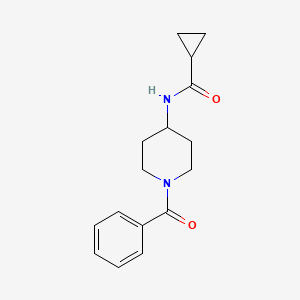

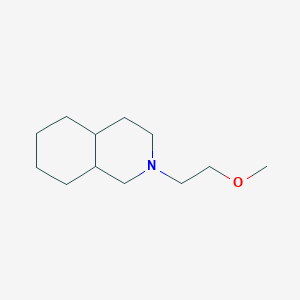
![N-[(4-methoxyphenyl)methyl]-1,1-dioxo-N-[(1-phenylpyrazol-4-yl)methyl]thiolan-3-amine](/img/structure/B7516744.png)
![3-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516751.png)


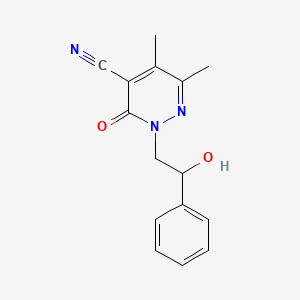
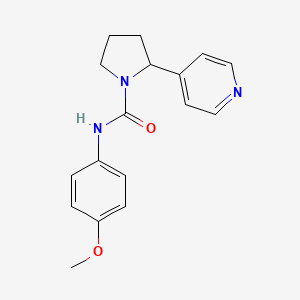
![2-Benzylhexahydro-1H-pyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7516775.png)
